5-Bromo-2-metil-4-feniloxazol

Descripción general

Descripción

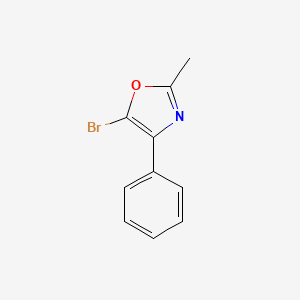

5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a heterocyclic compound with the molecular formula C10H8BrNO. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a five-membered ring containing both oxygen and nitrogen atoms, with a bromine atom at the 5-position, a methyl group at the 2-position, and a phenyl group at the 4-position.

Aplicaciones Científicas De Investigación

5-Bromo-2-methyl-4-phenyl-1,3-oxazole has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary targets of 5-Bromo-2-methyl-4-phenyloxazole are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been studied for its potential biological activities . .

Mode of Action

Generally, drugs exert their effects by binding to receptors in the body, triggering a series of biochemical reactions . .

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-methyl-4-phenyl-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 5-Bromo-2-methyl-4-phenyl-1,3-oxazole can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Bromo-2-methyl-4-phenyl-1,3-oxazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-methyl-4-phenyl-1,3-oxazole remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole can cause adverse effects, such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

5-Bromo-2-methyl-4-phenyl-1,3-oxazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity and effects .

Transport and Distribution

The transport and distribution of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and function .

Subcellular Localization

5-Bromo-2-methyl-4-phenyl-1,3-oxazole exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoacetophenone with acetic anhydride and ammonium acetate under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-methyl-4-phenyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include 5-amino-2-methyl-4-phenyl-1,3-oxazole or 5-thio-2-methyl-4-phenyl-1,3-oxazole.

Oxidation Products: Oxidation can lead to the formation of 5-bromo-2-methyl-4-phenyl-1,3-oxazole derivatives with additional functional groups.

Comparación Con Compuestos Similares

5-Bromo-4-methyl-2-phenyl-1,3-oxazole: Similar in structure but with a methyl group at the 4-position instead of the 2-position.

2-Methyl-4-phenyl-1,3-oxazole: Lacks the bromine atom at the 5-position.

4-Phenyl-1,3-oxazole: Lacks both the bromine atom and the methyl group.

Uniqueness: 5-Bromo-2-methyl-4-phenyl-1,3-oxazole is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other oxazole derivatives .

Actividad Biológica

5-Bromo-2-methyl-4-phenyl-1,3-oxazole is an oxazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant interactions with various biological systems, influencing cellular processes and showing potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

5-Bromo-2-methyl-4-phenyl-1,3-oxazole is known to interact with multiple enzymes and proteins, playing a crucial role in various biochemical reactions. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds. These interactions can lead to either inhibition or modulation of enzyme activity, affecting metabolic pathways significantly.

| Property | Description |

|---|---|

| Enzyme Interactions | Cytochrome P450 modulation |

| Biological Role | Metabolic pathway regulation |

| Stability | Stable under specific conditions; degradation over time |

Cellular Effects

The compound influences several cellular processes by modulating cell signaling pathways and gene expression. For instance, it affects the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, leading to significant changes in cellular metabolism.

Key Findings on Cellular Effects

- Cell Signaling : Modulates key signaling pathways.

- Gene Expression : Alters expression profiles related to metabolism.

- Cell Viability : Long-term exposure can affect cell viability and metabolic activity.

Molecular Mechanisms

At the molecular level, 5-Bromo-2-methyl-4-phenyl-1,3-oxazole exerts its effects through various mechanisms. It can bind to specific biomolecules such as enzymes and receptors, leading to either inhibition or activation depending on the nature of the interaction. For example, it has been identified as an inhibitor of certain kinases involved in cell signaling .

Mechanistic Insights

- Enzyme Inhibition : Inhibits kinases critical for signal transduction.

- Binding Affinity : High affinity for specific cellular targets.

- Phosphorylation States : Alters phosphorylation states of target proteins.

Research Applications

The compound is being researched for its potential applications across various fields:

- Chemistry : Used as a building block in organic synthesis.

- Biology : Investigated for antimicrobial, anticancer, and anti-inflammatory properties.

- Medicine : Ongoing studies explore its therapeutic potential against various diseases .

Table 2: Research Applications of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

| Field | Application Description |

|---|---|

| Chemistry | Building block for complex molecules |

| Biology | Antimicrobial and anticancer studies |

| Medicine | Potential therapeutic agent research |

Case Studies and Experimental Findings

Recent studies have evaluated the biological efficacy of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole derivatives against various cancer cell lines. For example:

- Antiproliferative Activity : Compounds derived from this oxazole exhibited significant antiproliferative effects against a panel of human tumor cell lines. Some derivatives showed enhanced activity compared to established chemotherapeutics like combretastatin A4 (CA4) .

- In vitro Studies : In vitro tests indicated that certain derivatives had low toxicity towards normal cells while demonstrating potent activity against cancer cells. This suggests a favorable therapeutic index .

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 5-Bromo Derivative A | <10 | MCF7 |

| 5-Bromo Derivative B | <15 | HT29 |

| Combretastatin A4 | >20 | MCF7 |

Propiedades

IUPAC Name |

5-bromo-2-methyl-4-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOYSHJWCWOWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340000 | |

| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-93-5 | |

| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.